Resibufotoxin
Description
Resibufotoxin is a cardiotoxic steroid derivative belonging to the bufadienolide family, structurally characterized by a six-membered lactone ring and a steroid nucleus. It is primarily isolated from the venom of toads (Bufonidae species) and has been studied for its potent effects on sodium-potassium ATPase (Na⁺/K⁺-ATPase) inhibition, leading to increased intracellular calcium concentrations and subsequent cardiac effects such as arrhythmias and contractility modulation .
Properties
CAS No. |
35455-32-4 |
|---|---|
Molecular Formula |
C38H56N4O8 |
Molecular Weight |
696.9 g/mol |
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-[[8-[[(1R,2S,4R,6R,7R,10S,11S,14S,16R)-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-14-yl]oxy]-8-oxooctanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C38H56N4O8/c1-36-17-15-25(49-33(45)10-6-4-3-5-9-31(43)42-29(34(46)47)8-7-19-41-35(39)40)20-24(36)12-13-27-26(36)16-18-37(2)28(21-30-38(27,37)50-30)23-11-14-32(44)48-22-23/h11,14,22,24-30H,3-10,12-13,15-21H2,1-2H3,(H,42,43)(H,46,47)(H4,39,40,41)/t24-,25+,26+,27-,28-,29-,30-,36+,37-,38-/m1/s1 |
InChI Key |
PRMSQJQRXAFMHG-IXUIALERSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@]35[C@H](O5)C[C@@H]4C6=COC(=O)C=C6)C)OC(=O)CCCCCCC(=O)N[C@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)OC(=O)CCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of resibufotoxin involves several steps, starting from simpler steroidal precursors. The key steps include the formation of the bufadienolide core structure, followed by specific functional group modifications to achieve the desired bioactivity . Typical reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the bufadienolide ring system .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources, such as the parotid glands of toads, remains a viable method. This involves the careful collection and purification of the toxin from toad secretions, followed by further refinement to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Resibufotoxin undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction reactions can convert ketones back to alcohols.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different bioactivities .
Scientific Research Applications
Mechanism of Action
Resibufotoxin exerts its effects primarily through inhibition of the sodium-potassium ATPase enzyme, leading to an increase in intracellular calcium levels. This results in enhanced cardiac muscle contraction, which is the basis for its cardiotonic effects . The molecular targets include the sodium-potassium ATPase enzyme and associated ion channels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Resibufotoxin shares structural and functional similarities with other bufadienolides (e.g., bufalin, cinobufagin) and cardenolides (e.g., digoxin, ouabain). Below is a comparative analysis:
Table 1: Structural and Functional Comparison of this compound with Analogues
Key Findings:
Structural Differences: this compound’s 6-membered lactone ring confers greater membrane permeability than digoxin’s 5-membered lactone, explaining its faster pharmacokinetic profile . Substitutions at the C3 and C14 positions differentiate its potency from bufalin and cinobufagin .
Functional Differences: this compound exhibits higher Na⁺/K⁺-ATPase inhibition than digoxin but lacks clinical utility due to narrow therapeutic indices .
Comparison with Functionally Similar Compounds
This compound’s Na⁺/K⁺-ATPase inhibition aligns it with non-steroidal inhibitors like ouabain and marine-derived palytoxin.
Table 2: Functional Comparison with Non-Steroidal Inhibitors
| Compound | Class | Mechanism of Action | Therapeutic Use | Toxicity Profile |
|---|---|---|---|---|
| This compound | Bufadienolide | Competitive Na⁺/K⁺-ATPase inhibition | Research tool | High cardiotoxicity |
| Ouabain | Cardenolide | Non-competitive inhibition | Experimental hypertension models | Moderate hepatotoxicity |
| Palytoxin | Polyether | Pore formation in Na⁺/K⁺-ATPase | None (marine toxin) | Extreme cytotoxicity |
Key Findings:
- Ouabain’s non-competitive inhibition allows for longer-lasting effects compared to this compound’s rapid dissociation .
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